molecular formula C19H20ClN5OS B2897126 5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1211630-28-2

5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2897126
CAS No.: 1211630-28-2
M. Wt: 401.91
InChI Key: KZYMDAUPSOLCIC-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chloro group, a pyrazole ring, and a methylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1-phenylpyrazole with appropriate reagents under controlled conditions.

    Attachment of the propyl chain: The pyrazole derivative is then reacted with a propylating agent to introduce the propyl group.

    Introduction of the chloro group: Chlorination is performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the pyrimidine ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted derivatives.

Scientific Research Applications

5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide: shares structural similarities with other pyrimidine and pyrazole derivatives.

    Indole derivatives: These compounds also exhibit a range of biological activities and are used in similar research contexts.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-13-14(12-25(24-13)15-8-4-3-5-9-15)7-6-10-21-18(26)17-16(20)11-22-19(23-17)27-2/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYMDAUPSOLCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCCNC(=O)C2=NC(=NC=C2Cl)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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